
2-(3-Phenyloxetan-3-yl)ethanol
Overview
Description
2-(3-Phenyloxetan-3-yl)ethanol is an organic compound with the molecular formula C11H14O2. It features a four-membered oxetane ring substituted with a phenyl group and an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+2] cycloaddition reaction, such as the Paternò–Büchi reaction, where an alkene reacts with a carbonyl compound under UV light to form the oxetane ring . The phenyl group can be introduced via electrophilic aromatic substitution, and the ethanol moiety can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 2-(3-Phenyloxetan-3-yl)ethanol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyloxetan-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxetane ring can be reduced to form a more stable open-chain alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Phenylacetaldehyde or phenylacetic acid.
Reduction: 3-Phenylpropan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Oxetanes as Drug Candidates
The unique structural properties of oxetanes, including their small size and polar character, make them valuable in drug design. 2-(3-Phenyloxetan-3-yl)ethanol serves as a precursor for synthesizing more complex molecules that exhibit biological activity. Recent studies have shown that oxetane derivatives can act as effective surrogates for carbonyl-containing functional groups, which are often found in bioactive compounds .
Pro-drug Development
Research indicates that oxetane ethers can be utilized as pro-drugs due to their stability compared to traditional esters. They hydrolyze slowly under physiological conditions, which may enhance the solubility and bioavailability of therapeutic agents . The compound has been investigated for its potential to improve the pharmacokinetic profiles of drugs by modifying their release characteristics.
Synthesis of Novel Compounds
Diverse Chemical Modifications
this compound can be transformed into various derivatives through reactions such as alkylation and etherification. For instance, it has been employed in the synthesis of 3-substituted oxetanes that demonstrate significant biological activities relevant to diseases like cancer and systemic lupus erythematosus (SLE) . These modifications allow researchers to explore a broader chemical space for potential therapeutic agents.
Case Study: Biological Activity
A recent study synthesized a series of 3,3-disubstituted oxetane ethers from this compound. These compounds were evaluated for their cytotoxicity against cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .
Material Science Applications
Polymer Chemistry
The incorporation of oxetane units into polymer matrices is another area where this compound shows promise. Oxetanes can enhance the mechanical properties and thermal stability of polymers. Research has demonstrated that polymers containing oxetane functionality exhibit improved performance characteristics, making them suitable for advanced material applications .
Summary of Findings
Application Area | Details |
---|---|
Medicinal Chemistry | Utilized in drug design as a precursor; acts as a pro-drug enhancing solubility and bioavailability. |
Synthesis | Serves as a starting material for synthesizing biologically active compounds; diverse chemical modifications possible. |
Material Science | Enhances properties of polymer materials; improves mechanical strength and thermal stability. |
Mechanism of Action
The mechanism of action of 2-(3-Phenyloxetan-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring’s strain energy can facilitate ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Phenyloxetan-3-yl)acetic acid
- 2-(3-Phenyloxetan-3-yl)propanol
- 2-(3-Phenyloxetan-3-yl)butanol
Uniqueness
2-(3-Phenyloxetan-3-yl)ethanol is unique due to its specific combination of the oxetane ring, phenyl group, and ethanol moiety. This combination imparts distinct physicochemical properties and reactivity patterns, making it valuable for various applications .
Biological Activity
2-(3-Phenyloxetan-3-yl)ethanol is an organic compound characterized by its unique oxetane structure combined with a phenyl group and an ethanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules and pathways. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and comparative analyses.
- Molecular Formula : C11H14O2
- Molecular Weight : 178.23 g/mol
- IUPAC Name : this compound
- InChI Key : DQNUHQJFEFLHJK-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The strain energy present in the oxetane ring facilitates ring-opening reactions, leading to the formation of reactive intermediates that can modulate biochemical pathways. This mechanism is crucial for understanding its potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that derivatives related to this compound exhibit significant antimicrobial properties. For instance, related oxetane compounds showed promising inhibitory activity against various bacterial strains, with IC50 values as low as 4.37 µM for trans-phenyloxetan derivatives .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on several derivatives of oxetanes, revealing a favorable safety profile. For example, certain compounds demonstrated low toxicity against Vero cell lines, suggesting their potential for therapeutic use without significant adverse effects .
Case Studies
-
Oxetane Derivatives in Medicinal Chemistry :
A study explored the synthesis of oxetane derivatives and their biological evaluations. The results indicated that these compounds could serve as bioisosteres in drug design, enhancing the pharmacological properties of existing drugs . -
Mechanistic Insights :
Research involving the nucleophilic addition reactions of oxetanes has provided insights into their reactivity and interactions with biological targets. The formation of stable intermediates was noted, which can lead to further functionalization and potential therapeutic applications .
Comparative Analysis
Comparative studies have highlighted the unique properties of this compound relative to similar compounds:
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Antimicrobial activity | 4.37 (trans form) |
2-(3-Phenyloxetan-3-yl)acetic acid | Moderate antibacterial effects | >40 |
2-(3-Phenyloxetan-3-yl)propanol | Low cytotoxicity | N/A |
Properties
IUPAC Name |
2-(3-phenyloxetan-3-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-7-6-11(8-13-9-11)10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNUHQJFEFLHJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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